4-Cyclopropyl-2-fluoro-1-nitrobenzene

Übersicht

Beschreibung

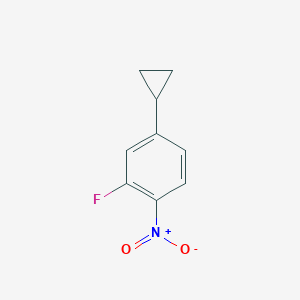

4-Cyclopropyl-2-fluoro-1-nitrobenzene is an organic compound with the molecular formula C9H8FNO2 and a molecular weight of 181.16 g/mol . This compound is characterized by the presence of a cyclopropyl group, a fluorine atom, and a nitro group attached to a benzene ring. It is used in various chemical and industrial applications due to its unique chemical properties.

Vorbereitungsmethoden

The synthesis of 4-Cyclopropyl-2-fluoro-1-nitrobenzene typically involves the reaction of 3-fluoro-4-nitrophenyl trifluoromethanesulfonate with cyclopropylboronic acid in the presence of a palladium catalyst and cesium carbonate . The reaction is carried out in a mixture of dichloromethane, water, and toluene at 90°C under an inert atmosphere for 2.5 hours. The product is then purified using flash column chromatography .

Analyse Chemischer Reaktionen

4-Cyclopropyl-2-fluoro-1-nitrobenzene undergoes various chemical reactions, including:

Electrophilic Aromatic Substitution: The compound can participate in electrophilic aromatic substitution reactions due to the presence of the nitro group, which is an electron-withdrawing group.

Nucleophilic Aromatic Substitution: The fluorine atom can be replaced by nucleophiles in the presence of a base such as potassium carbonate.

Wissenschaftliche Forschungsanwendungen

Chemistry

4-Cyclopropyl-2-fluoro-1-nitrobenzene serves as an intermediate in the synthesis of more complex organic molecules. Its ability to undergo various chemical reactions makes it a valuable compound for developing new synthetic pathways.

Biology

The compound is utilized in studies related to enzyme inhibition and receptor binding , leveraging its structural features to explore interactions with biological targets.

Medicine

In medicinal chemistry, this compound is being investigated for its potential in drug development. Notably, it shows promise in targeting specific molecular pathways associated with diseases.

Industry

The compound finds applications in the production of agrochemicals and other industrial chemicals, benefiting from its unique reactivity and stability.

Research indicates that this compound exhibits several biological activities:

Antimicrobial Properties

This compound has demonstrated significant antibacterial activity against various strains, including drug-resistant bacteria. In vitro studies report:

- Minimum Inhibitory Concentration (MIC) values indicating potent antibacterial effects against both Gram-positive and Gram-negative bacteria.

Anticancer Activity

Preliminary evaluations show that it exerts cytotoxic effects on cancer cell lines such as A549 (lung cancer) and MCF-7 (breast cancer). Specific findings include:

- An IC50 value of approximately 12 μM against A549 cells, showcasing its potential as a chemotherapeutic agent.

Case Studies

Several case studies highlight the biological activities of this compound:

- Antibacterial Activity Study : This study found that the compound inhibited the growth of methicillin-resistant Staphylococcus aureus (MRSA) with an MIC value of 0.5 μg/mL, suggesting its utility against resistant infections.

- Anticancer Study : Research indicated that the compound induced apoptosis in A549 cells through caspase pathway activation, leading to G2/M phase cell cycle arrest.

Wirkmechanismus

The mechanism of action of 4-Cyclopropyl-2-fluoro-1-nitrobenzene involves its interaction with molecular targets such as enzymes and receptors. The nitro group can participate in redox reactions, while the fluorine atom can form strong hydrogen bonds with biological molecules . These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

4-Cyclopropyl-2-fluoro-1-nitrobenzene can be compared with other similar compounds such as:

4-Cyclopropyl-1-fluoro-2-nitrobenzene: This compound has a similar structure but with different positions of the substituents.

4-Cyclopropyl-2-chloro-1-nitrobenzene: The fluorine atom is replaced by a chlorine atom, which can affect the compound’s reactivity and biological activity.

4-Cyclopropyl-2-fluoro-1-aminobenzene: The nitro group is reduced to an amino group, resulting in different chemical and biological properties.

Biologische Aktivität

4-Cyclopropyl-2-fluoro-1-nitrobenzene is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, summarizing relevant research findings, case studies, and data tables that highlight its potential applications.

Chemical Structure and Properties

This compound has the following chemical structure:

- Molecular Formula : C9H8FNO2

- CAS Number : 139026925

The presence of a cyclopropyl group and a nitro substituent on the benzene ring contributes to its unique reactivity and biological properties.

Biological Activity Overview

Research into the biological activity of this compound has revealed several significant effects:

- Antimicrobial Properties : The compound has demonstrated notable antibacterial activity against various strains of bacteria, particularly those that are drug-resistant. In vitro studies have shown that it inhibits the growth of both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values indicating its potency.

- Anticancer Activity : Preliminary studies indicate that this compound exhibits cytotoxic effects on cancer cell lines. For instance, it has been evaluated against A549 (lung cancer) and MCF-7 (breast cancer) cell lines, showing promising results with IC50 values comparable to established chemotherapeutics.

- Mechanism of Action : The mechanism by which this compound exerts its effects appears to involve the inhibition of key enzymes involved in cellular processes, such as DNA gyrase in bacteria and various kinases in cancer cells. This dual action highlights its potential as both an antimicrobial and anticancer agent.

Case Studies

Several case studies have been published that illustrate the biological activities of this compound:

- Study 1 : In a study assessing antibacterial activity, this compound was found to inhibit the growth of methicillin-resistant Staphylococcus aureus (MRSA) with an MIC value of 0.5 μg/mL, demonstrating its potential as a therapeutic agent against resistant bacterial infections .

- Study 2 : Another study focused on its anticancer properties revealed that the compound induced apoptosis in A549 cells through activation of the caspase pathway, leading to cell cycle arrest at the G2/M phase . The IC50 for A549 cells was reported at 12 μM, indicating significant potency.

Data Tables

The following table summarizes key findings related to the biological activity of this compound:

Eigenschaften

IUPAC Name |

4-cyclopropyl-2-fluoro-1-nitrobenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8FNO2/c10-8-5-7(6-1-2-6)3-4-9(8)11(12)13/h3-6H,1-2H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMSWCQVIQTYTEW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CC(=C(C=C2)[N+](=O)[O-])F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8FNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.